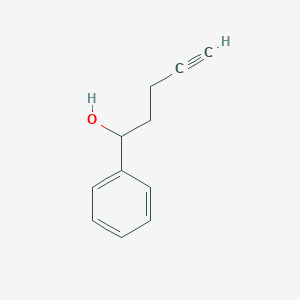

1-Phenylpent-4-yn-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylpent-4-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h1,4-8,11-12H,3,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCFSSYQMSYTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Alkynols in Modern Organic Synthesis Research

Alkynols, organic compounds containing both an alkyne and an alcohol functional group, are highly valued intermediates in modern organic synthesis. Their utility stems from the presence of two versatile functional groups that can be selectively manipulated to build molecular complexity. The terminal alkyne moiety, in particular, is a powerful tool for carbon-carbon bond formation through a variety of coupling reactions, such as the Sonogashira, Glaser, and Hay couplings.

Furthermore, the triple bond can undergo a wide range of transformations, including hydrogenation to alkenes or alkanes, hydration to ketones, and various cycloaddition reactions. The hydroxyl group, on the other hand, can be oxidized to a ketone, converted to a leaving group for substitution reactions, or participate in cyclization reactions. The interplay between these two functional groups within the same molecule opens up a vast array of synthetic possibilities, making alkynols crucial building blocks for the synthesis of natural products, pharmaceuticals, and advanced materials.

Structural Features and Reactivity Potential of 1 Phenylpent 4 Yn 1 Ol

1-Phenylpent-4-yn-1-ol is a chiral secondary alcohol with the chemical formula C₁₁H₁₂O. rsc.org Its structure is characterized by a five-carbon chain containing a hydroxyl group at the first carbon, a phenyl group attached to the same carbon, and a terminal carbon-carbon triple bond at the fourth position.

The key structural features that dictate its reactivity are:

The Terminal Alkyne: The acidic proton on the sp-hybridized carbon of the terminal alkyne can be readily deprotonated by a strong base to form a nucleophilic acetylide. This acetylide can then react with various electrophiles, enabling chain elongation and the formation of more complex alkynes. The triple bond itself is a region of high electron density, making it susceptible to electrophilic addition and reactions with transition metals.

The Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, 1-phenylpent-4-yn-1-one. It can also act as a nucleophile or be converted into a good leaving group, facilitating substitution and elimination reactions. The proximity of the hydroxyl group to the phenyl ring can influence its reactivity and stereoselectivity in certain reactions.

The Phenyl Group: The aromatic ring provides steric bulk and can influence the electronic properties of the molecule. It can participate in electrophilic aromatic substitution reactions and its presence is crucial for certain cyclization pathways where it can act as a nucleophile.

The combination of these functional groups in a specific arrangement allows for a rich and varied reaction chemistry, making this compound a versatile substrate for synthetic chemists.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Monoisotopic Mass | 160.08882 Da |

| XlogP (predicted) | 2.0 |

| Predicted Collision Cross Section (CCS) values (Ų) | |

| [M+H]⁺ | 137.4 |

| [M+Na]⁺ | 146.3 |

| [M-H]⁻ | 138.1 |

| [M+NH₄]⁺ | 155.2 |

| [M+K]⁺ | 141.8 |

| Data sourced from PubChem rsc.org |

Overview of Key Research Areas Pertaining to 1 Phenylpent 4 Yn 1 Ol

Established Synthetic Pathways for the Alkynol Core

The synthesis of the basic this compound structure can be achieved through several reliable chemical transformations. These methods focus on the formation of the key carbon-carbon and carbon-oxygen bonds that define the molecule.

Alkynylation Reactions with Carbonyl Compounds

One of the most direct and fundamental methods for synthesizing this compound is through the nucleophilic addition of an alkynyl organometallic reagent to an aldehyde. This approach involves the reaction of a suitable pentynyl nucleophile with benzaldehyde. A common variant uses an alkynylmagnesium halide (a Grignard reagent), which is prepared by the deprotonation of a terminal alkyne with a stronger Grignard reagent. chemrxiv.org The resulting alkynylmagnesium chloride then attacks the electrophilic carbonyl carbon of benzaldehyde. chemrxiv.org The reaction is typically quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, to yield the desired propargyl alcohol. chemrxiv.org

The general scheme for this reaction is as follows:

Formation of the Alkynyl Grignard Reagent : A terminal alkyne is deprotonated by a Grignard reagent like isopropylmagnesium chloride. chemrxiv.org

Nucleophilic Addition : The newly formed alkynylmagnesium chloride adds to the carbonyl group of benzaldehyde. chemrxiv.org

Workup : The reaction is quenched to protonate the resulting alkoxide, yielding this compound. chemrxiv.org

This method is a cornerstone of alkyne chemistry, providing a reliable route to a wide range of propargylic alcohols.

Desulfonylation Approaches

Desulfonylation reactions offer an alternative pathway to alkynol synthesis. Although detailed mechanisms for the direct synthesis of this compound via this method are specific, the core principle involves the removal of a sulfonyl group to facilitate bond formation. One described synthesis route indicates that this compound can be prepared through the desulfonylation of 1,3-dibromopropane. biosynth.com This compound can then undergo a sequential desulfonylative coupling with alcohols. biosynth.com

Sonogashira Coupling and Related Cross-Coupling Strategies

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms, specifically linking a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, with a copper(I) salt (e.g., CuI) as a co-catalyst, and is run in the presence of an amine base like diethylamine (B46881) or triethylamine. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

While not a direct route to this compound from benzaldehyde, the Sonogashira coupling is instrumental in synthesizing precursors and derivatives. For example, it can be used to create various arylalkynes which can then be used in subsequent reactions. nih.gov The versatility of the Sonogashira reaction has led to its widespread use in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.org Variations of the reaction exist, including copper-free versions, which can be advantageous in certain synthetic contexts. libretexts.orgnih.gov

Table 1: Comparison of Established Synthetic Pathways

| Method | Key Reagents | Catalyst/Conditions | Description |

|---|---|---|---|

| Alkynylation | Benzaldehyde, Terminal Alkyne, Grignard Reagent | Typically uncatalyzed, followed by aqueous workup | Direct nucleophilic addition of an alkynylmetal species to a carbonyl compound. chemrxiv.org |

| Desulfonylation | 1,3-dibromopropane | Specific desulfonylating agents | Involves the removal of a sulfonyl group to form the target structure. biosynth.com |

| Sonogashira Coupling | Aryl/Vinyl Halide, Terminal Alkyne | Palladium complex, Copper(I) co-catalyst, Amine base | Forms a C(sp²)-C(sp) bond, useful for synthesizing precursors and derivatives. wikipedia.orglibretexts.org |

Advanced and Stereoselective Syntheses of this compound Enantiomers and Diastereomers

Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific enantiomers or diastereomers are required. Optically active propargylic alcohols are valuable building blocks in asymmetric synthesis. researchgate.net

Asymmetric Reduction Methodologies

One effective strategy for obtaining enantiomerically enriched this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-phenylpent-4-yn-1-one. This transformation is accomplished using chiral reducing agents or, more commonly, a stoichiometric or catalytic amount of a chiral catalyst in conjunction with a reducing agent. This approach allows for the selective formation of either the (R)- or (S)-enantiomer of the alcohol, depending on the chirality of the catalyst used.

Chiral Catalyst-Mediated Enantioselective Approaches

The direct enantioselective addition of a terminal alkyne to an aldehyde is a highly efficient method for producing chiral secondary propargylic alcohols. researchgate.net This has been an area of significant research, with various chiral ligands and catalysts being developed to induce high levels of stereoselectivity. researchgate.net

The reaction of an alkynylzinc reagent with an aldehyde, catalyzed by a chiral ligand, is a well-studied example. researchgate.net Chiral amino alcohols, such as N-methylephedrine, have been shown to be effective ligands for this transformation. thieme-connect.comkingston.ac.uk The enantioselectivity of these reactions can be influenced by the electronic nature and position of substituents on the aromatic aldehyde. thieme-connect.com

More advanced catalytic systems utilize axially chiral ligands. For instance, ligands derived from binaphthyl structures, such as (R)-BINOL, have been used with titanium to catalyze asymmetric alkynylation with good results. datapdf.com The use of rigid binaphthyl groups in amino alcohol ligands has also proven effective, achieving high enantioselectivities (up to 93% ee) in the conversion of various aromatic aldehydes to their corresponding chiral propargylic alcohols. datapdf.com The development of new axially chiral biphenyl (B1667301) ligands and catalysts continues to be an active area of research to improve reactivity and enantioselectivity in these additions. chemrxiv.org

Table 2: Examples of Chiral Catalysts in Enantioselective Alkynylation of Aldehydes

| Catalyst/Ligand System | Aldehyde Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| N-Methylephedrine | Substituted Benzaldehydes | Good to excellent, dependent on substituents | thieme-connect.com |

| Titanium-(R)-BINOL | Aromatic Aldehydes | Up to 96% ee (for 3-nitrobenzaldehyde) | datapdf.com |

| Binaphthyl-derived Amino Alcohols | Aromatic Aldehydes | Up to 93% ee | datapdf.com |

| (R)-DTBM-SEGPHOS-Pd(OAc)₂ | (For intramolecular amination) | Not directly applicable but shows use of chiral phosphine (B1218219) ligands | nih.govelsevierpure.com |

Diastereoselective Synthesis of Alkynol Derivatives

A significant challenge in the synthesis of complex molecules is the control of stereochemistry. For alkynol derivatives, particularly those with multiple stereocenters, diastereoselectivity is crucial. One effective method for the highly diastereoselective synthesis of propargylic 1,2-anti-diol derivatives involves the addition of α-alkoxypropargylstannanes to aldehydes. acs.orgacs.orgnih.gov

This procedure utilizes α-alkoxypropargylstannane reagents, which, when reacted with various aldehydes in the presence of a Lewis acid like butyltin trichloride (B1173362) (BuSnCl₃), yield propargylic 1,2-anti-diol derivatives with excellent diastereoselectivity. acs.orgacs.org The reaction is typically conducted at low temperatures, such as -78 °C, in a solvent like dichloromethane. acs.org This method has proven effective for a range of aldehydes, demonstrating its utility in generating complex chiral building blocks. acs.orgnih.gov Furthermore, a convenient workup procedure using potassium fluoride (B91410) on Celite has been developed for the effective removal of organotin byproducts from the reaction mixture. acs.orgacs.org

The reaction of α-alkoxypropargylstannane (4a) with various aldehydes in the presence of BuSnCl₃ consistently produces the corresponding 1,2-anti-diol derivatives (2) in high yields and with high diastereoselectivity, as detailed in the table below.

Table 1: Diastereoselective Addition of α-Alkoxypropargylstannane to Aldehydes

| Aldehyde (RCHO) | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |

|---|---|---|---|

| Isobutyraldehyde | 2a | 95 | 97:3 |

| Benzenepropanal | 2b | 91 | 97:3 |

| Cyclohexanecarboxaldehyde | 2c | 92 | 97:3 |

| Benzaldehyde | 2d | 88 | 96:4 |

| Pivalaldehyde | 2e | 91 | >98:2 |

Data sourced from Roush, W. R., et al. (2001). acs.orgacs.org

Catalytic Approaches in the Formation of this compound and its Analogs

Catalytic methods offer efficient and atom-economical routes to valuable chemical compounds. For the synthesis of this compound and its analogs, both palladium and titanium-based catalytic systems have been explored, each providing unique pathways to the target structures.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling and carbonylation reactions. nobelprize.org While direct palladium-catalyzed alkynylation of aldehydes is not the most common route, palladium catalysts are instrumental in synthesizing analogs of this compound from propargylic alcohol precursors.

One such transformation is the palladium-catalyzed aminocarbonylation of alkynols to produce substituted itaconimides, which are valuable heterocyclic compounds. nih.govacs.org This process involves the reaction of a propargylic alcohol with an amine and carbon monoxide, facilitated by a palladium catalyst. The choice of ligand is critical for achieving high activity and selectivity. nih.govacs.org For instance, using a specific bidentate phosphine ligand with a palladium(II) salt, such as Pd(MeCN)₂Cl₂, allows for the efficient double carbonylation of various alkynols. nih.gov The reaction tolerates a wide range of functional groups on both the alkynol and the amine partner, including carbocyclic systems and heteroatoms. acs.org This methodology showcases the power of palladium catalysis to convert simple propargylic alcohols into more complex, functionalized molecules. nih.govacs.org

Titanium-Catalyzed Photoredox Propargylation

A practical and effective method for the synthesis of homopropargylic alcohols, which are analogs of this compound, is the titanium-catalyzed photoredox propargylation of aldehydes. nih.govunibo.itacs.orgnih.gov This reaction employs an inexpensive and low-toxicity titanium complex, dichlorobis(cyclopentadienyl)titanium ([Cp₂TiCl₂]), as a catalyst. nih.govacs.org

The process is driven by visible light and involves a dual catalytic cycle. An organic dye, such as 3DPAFIPN, absorbs light and reduces the Ti(IV) complex to a reactive Ti(III) species. nih.govacs.org This species then mediates the addition of a propargyl group from propargyl bromide to an aldehyde. nih.gov A stoichiometric reductant, typically a Hantzsch ester, is used to regenerate the active photocatalyst. acs.org

This method is notable for its broad substrate scope, proving effective for both aromatic and aliphatic aldehydes, and its clean reaction profile, as no stoichiometric metal reagents are required. nih.govacs.org For reactions involving unsubstituted propargyl bromide, the desired homopropargylic alcohol is formed exclusively, with no detectable formation of the isomeric allenyl alcohol. nih.govunibo.it

The versatility of this titanium-catalyzed photoredox propargylation is demonstrated by its application to a wide array of aldehydes, consistently providing good to excellent yields of the corresponding homopropargylic alcohols.

Table 2: Titanium-Catalyzed Photoredox Propargylation of Various Aldehydes

| Aldehyde Substrate | Product | Yield (%) |

|---|---|---|

| Hydrocinnamaldehyde | 3a | 80 |

| Benzaldehyde | 3b | 83 |

| 4-Methoxybenzaldehyde | 3c | 85 |

| 4-Chlorobenzaldehyde | 3d | 81 |

| 4-(Trifluoromethyl)benzaldehyde | 3e | 78 |

| 2-Naphthaldehyde | 3f | 88 |

| 3-Thiophenecarboxaldehyde | 3g | 75 |

| Octanal | 3q | 82 |

| Cyclohexanecarboxaldehyde | 3s | 86 |

Data sourced from Calogero, F., et al. (2021). nih.govacs.org

General Reaction Classes Involving the Hydroxyl and Alkyne Moieties

The hydroxyl and alkyne groups in this compound can undergo a variety of transformations common to alcohols and alkynes, respectively. These reactions are fundamental to the synthetic utility of this class of compounds.

The secondary alcohol group of this compound is susceptible to oxidation to form the corresponding ketone, 1-phenylpent-4-yn-1-one. Standard oxidizing agents are effective for this transformation. For instance, Dess-Martin periodinane (DMP) is a mild reagent commonly used for the oxidation of propargylic alcohols. rsc.org Another common method is the Swern oxidation. In some cases, a one-pot Swern oxidation followed by a Horner–Wadsworth–Emmons reaction can convert pent-4-yn-1-ols into (E)-α,β-unsaturated esters.

Under more forcing conditions or with specific reagents, cascade reactions involving both the alcohol and the alkyne can occur. For example, related 1-phenylpent-4-yn-2-ols undergo a cascade reaction promoted by iodine monochloride (ICl) that involves intramolecular Friedel-Crafts reaction, dehydration, and oxidation to yield 1-naphthaldehydes. researchgate.net This highlights the potential for the phenyl and alkyne groups to participate in complex oxidative cyclizations.

Table 1: Examples of Oxidation Reactions on Related Alkynols

| Starting Material Class | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Propargylic Alcohols | Dess-Martin Periodinane (DMP) | Ynones | rsc.org |

| 1-Phenylpent-4-yn-2-ols | Iodine Monochloride (ICl) | 1-Naphthaldehydes | researchgate.net |

| Methylnaphthalenes | Cerium(IV) Ammonium Nitrate (CAN) | Aldehydes / Naphthoquinones | researchgate.net |

This table is generated based on data for related compounds and illustrates potential reaction pathways.

The reduction of the alkyne moiety in propargylic alcohols like this compound can be controlled to produce either (Z)- or (E)-allylic alcohols with high stereoselectivity. arkat-usa.org

(Z)-Isomer Formation : Hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) selectively reduces the alkyne to a (Z)-alkene, yielding (Z)-1-phenylpent-4-en-1-ol. The addition of potassium carbonate can enhance the reaction's efficiency and yield. arkat-usa.org

(E)-Isomer Formation : The use of lithium aluminum hydride (LAH) typically results in the formation of the (E)-allylic alcohol via an anti-addition of hydride. The stereochemical outcome of LAH reductions can be dependent on the solvent and temperature. For example, reductions in THF at low temperatures (-15 °C) favor the formation of (E)-allylic alcohols. arkat-usa.org

In some cases, particularly with tertiary propargylic alcohols, LAH reduction in refluxing diethyl ether can lead to rearranged homoallylic alcohols instead of the expected allylic alcohols. arkat-usa.org Asymmetric transfer hydrogenation (ATH) using ruthenium (II) catalysts can also be employed, often showing selectivity for reducing a C=C double bond while leaving a C≡C triple bond intact in conjugated ynone systems.

Table 2: Stereoselective Reduction of Propargylic Alcohols

| Reagent/Catalyst | Typical Product Stereochemistry | Conditions | Reference |

|---|---|---|---|

| H₂, Lindlar's Catalyst | (Z)-Alkene | Addition of K₂CO₃ | arkat-usa.org |

| Lithium Aluminum Hydride (LAH) | (E)-Alkene | THF, -15 °C | arkat-usa.org |

This table summarizes general findings for the stereoselective reduction of propargylic alcohols.

The hydroxyl group of this compound, being in a benzylic and propargylic position, can be activated and substituted by various nucleophiles. google.com The reaction typically proceeds via protonation or coordination of a Lewis acid to the hydroxyl group, turning it into a good leaving group (e.g., water). Subsequent attack by a nucleophile displaces the leaving group. Gold and silver catalysts are known to promote the substitution of propargylic alcohols with oxygen, carbon, and nitrogen nucleophiles. google.com For example, a gold-catalyzed reaction of a similar compound, 1-phenylprop-2-yn-1-ol, with a silyloxyethylene proceeds via nucleophilic substitution.

Reductive deoxygenation, the removal of the hydroxyl group to form a hydrocarbon, is a significant transformation. Direct deoxygenation of alcohols is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. However, several methods have been developed for propargylic alcohols.

One approach involves a Ph₃P/ICH₂CH₂I-promoted reaction with NaBH₄, which is applicable to propargyl alcohols. rsc.org A more modern and direct method utilizes a combination of a Lewis acid (like FeF₃) and a Brønsted acid (like trifluoromethanesulfonic acid, TfOH) with 2-nitrobenzenesulfonylhydrazide (NBSH) as a mediator. rsc.org This system catalyzes the reductive deoxygenation of 1-en-4-yn-3-ols to produce 1,4-enynes with high chemo- and regioselectivity. rsc.org The proposed mechanism involves the formation of a propargylic carbocation, which is then reduced. rsc.org Another method involves a Mitsunobu displacement with o-nitrobenzenesulfonylhydrazide, which, after in situ elimination, generates a diazene (B1210634) that decomposes via a free-radical mechanism to the deoxygenated product. organic-chemistry.org

Intramolecular Cyclization Reactions of this compound Systems

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions, where both the hydroxyl and alkyne groups participate to form new ring systems. These reactions are often mediated by transition metal catalysts.

Silver catalysts, particularly Ag(I) salts, are highly effective in activating the alkyne moiety towards nucleophilic attack. The coordination of the silver ion to the triple bond renders it more electrophilic, facilitating the intramolecular attack by the pendant hydroxyl group. numberanalytics.com

This type of silver-catalyzed cycloisomerization of alkynols can lead to a variety of heterocyclic products. numberanalytics.com For instance, the cyclization of pent-4-yn-1-ol can produce substituted furans or ketals. numberanalytics.com In the case of terminal aryl alkynols like this compound, silver-catalyzed reactions with halogen sources like N-Bromosuccinimide (NBS) or iodine monochloride (ICl) can initiate a cascade. acs.org The proposed mechanism involves the silver-catalyzed halogenation of the terminal alkyne, followed by a 6-endo-dig electrophilic cyclization of the phenyl ring onto the activated halonium intermediate, ultimately leading to dihalogenated naphthalene (B1677914) derivatives. acs.org Silver-zeolite catalysts have also been shown to effectively mediate the solvent-free cyclization of alkynols to form spiroketals. Furthermore, silver catalysts can facilitate tandem cyclizations; for example, alkynes with two appended nucleophiles can form azaoxa- and diazaspirocycles through an iminium intermediate. chemrxiv.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Phenylpent-4-yn-1-one |

| (E)-α,β-Unsaturated ester |

| 1-Phenylpent-4-yn-2-ol (B3377289) |

| 1-Naphthaldehyde (B104281) |

| Dess-Martin periodinane |

| Iodine monochloride |

| Cerium(IV) ammonium nitrate |

| Sodium periodate |

| (Z)-1-Phenylpent-4-en-1-ol |

| (E)-1-Phenylpent-4-en-1-ol |

| Lindlar's catalyst |

| Lithium aluminum hydride |

| Homoallylic alcohol |

| 1-Phenylprop-2-yn-1-ol |

| Trifluoromethanesulfonic acid |

| 2-Nitrobenzenesulfonylhydrazide |

| 1,4-Enyne |

| o-Nitrobenzenesulfonylhydrazide |

| N-Bromosuccinimide |

Gold(I)-Catalyzed Cycloisomerization Processes

Gold(I) catalysts have emerged as powerful tools for the cycloisomerization of enynols, including substrates like this compound. These reactions typically proceed through the activation of the alkyne moiety by the gold(I) catalyst, rendering it susceptible to intramolecular nucleophilic attack by the hydroxyl group.

The mechanism of gold-catalyzed cycloisomerization often involves the initial coordination of the gold(I) catalyst to the alkyne. This is followed by an intramolecular attack of the hydroxyl group on the activated alkyne. This can proceed via two main pathways: an exo-dig or an endo-dig cyclization. For this compound, a 6-endo-dig cyclization would lead to a six-membered dihydropyran ring, while a 5-exo-dig cyclization would result in a five-membered dihydrofuran ring with an exocyclic double bond. The regioselectivity of this process is influenced by various factors, including the substitution pattern of the enynol and the specific gold catalyst and ligands used.

In some instances, the reaction can proceed through a tandem sequence. For example, a gold(I)-catalyzed cycloisomerization of a related enynol, (Z)-8-phenyl-5-tosyl-5-azaoct-2-en-7-yn-1-ol, involves the attack of the hydroxyl group onto the gold-activated alkyne, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to yield cis-3-acyl-4-alkenylpyrrolidines. rug.nl This highlights the potential for complex transformations originating from the initial cycloisomerization event.

Furthermore, gold(I)-catalyzed reactions of similar propargyl alcohols can lead to the formation of indole (B1671886) derivatives in the presence of an amine source, showcasing the versatility of the gold-activated alkyne intermediate. ethz.ch The choice of reaction conditions and the presence of other nucleophiles can thus steer the reaction towards a variety of heterocyclic products.

Table 1: Examples of Gold(I)-Catalyzed Cycloisomerization of Enynol Derivatives

| Substrate | Catalyst System | Product Type | Yield (%) | Reference |

| (Z)-8-phenyl-5-tosyl-5-azaoct-2-en-7-yn-1-ol | Ph₃PAuCl / AgOTf | cis-3-acyl-4-alkenylpyrrolidine | - | rug.nl |

| 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols | Gold(I) catalyst / NIS | (E)-2-(iodomethylene)indolin-3-ol | 70-99 | ethz.ch |

| 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols | Gold(I) catalyst | 1H-indole-2-carbaldehyde | 70-99 | ethz.ch |

Magnesium-Catalyzed Cyclization and Product Isomerism

While gold and other transition metals are more commonly employed, magnesium-based reagents can also mediate the cyclization of acetylenic alcohols. Organomagnesium compounds, such as Grignard reagents, are known to react with alkynyl alcohols. The reaction can proceed via the formation of a magnesium alkoxide, which can then undergo an intramolecular nucleophilic addition to the alkyne.

For this compound, the treatment with a Grignard reagent (RMgX) would initially lead to the formation of the corresponding magnesium alkoxide. This intermediate could then potentially undergo an intramolecular carbomagnesiation, where the nucleophilic carbon from another molecule of the Grignard reagent adds across the alkyne, followed by cyclization of the resulting vinylmagnesium species. Alternatively, a direct intramolecular attack of the alkoxide on the alkyne could occur, although this is generally less favorable without a transition metal catalyst.

The stereochemistry of such cyclizations is often directed by the coordination of the magnesium to the hydroxyl group, which can influence the trajectory of the intramolecular attack. In related systems, the use of a directing group, such as a hydroxyl, can lead to high regio- and stereoselectivity in carbomagnesiation reactions. beilstein-journals.org For instance, the uncatalyzed carbomagnesiation of propargylic alcohols typically proceeds in an anti-fashion. beilstein-journals.org

Product isomerism in these reactions can arise from the exo versus endo cyclization pathways, leading to five- or six-membered rings, respectively. Furthermore, the geometry of the resulting exocyclic double bond in the case of exo cyclization can also be a source of isomerism.

It is important to note that literature specifically detailing the magnesium-catalyzed cyclization of this compound is limited. The discussion above is based on the general reactivity principles of Grignard reagents with acetylenic alcohols.

Prins Cyclization for Dihydropyran Scaffolds

The Prins cyclization is a powerful acid-catalyzed reaction for the synthesis of tetrahydropyran (B127337) and dihydropyran skeletons. acs.org This reaction typically involves the condensation of an aldehyde with a homoallylic alcohol. However, substrates containing an alkyne moiety, such as this compound, can also participate in Prins-type cyclizations.

In the context of this compound, the reaction can be initiated by an aldehyde in the presence of a Lewis or Brønsted acid. The acid activates the aldehyde, which is then attacked by the hydroxyl group of the alcohol. The key step involves the intramolecular attack of the alkyne onto the resulting oxocarbenium ion. This cyclization is typically highly stereoselective. acs.org

A study by Reddy and co-workers demonstrated the tandem Prins cyclization of 3-methylene-5-phenylpent-4-yn-1-ol with various aldehydes in the presence of BF₃·OEt₂ to afford 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives in good yields and with excellent stereoselectivity. nih.govorganic-chemistry.org This transformation highlights the utility of enynols in constructing dihydropyran scaffolds.

The mechanism is proposed to proceed through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkyne in a 6-endo-dig fashion to generate a vinyl cation. Subsequent elimination of a proton furnishes the dihydropyran product. The stereoselectivity is often controlled by the preferential formation of a chair-like transition state. acs.org

Table 2: Prins Cyclization of Enynol Derivatives

| Enynol Substrate | Aldehyde | Catalyst | Product | Yield (%) | Reference |

| 3-methylene-5-phenylpent-4-yn-1-ol | Various aldehydes | 10 mol% BF₃·OEt₂ | 6-phenyl-4-(phenylethynyl)-3,6-dihydro-2H-pyran derivatives | Good | nih.govorganic-chemistry.org |

Metal-Catalyzed Transformations and Mechanistic Insights

Palladium-Catalyzed Decarboxylation and Coupling

Palladium-catalyzed decarboxylative coupling reactions have emerged as a versatile method for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling reactions that require organometallic reagents. researchgate.net While there are no direct reports of the decarboxylative coupling of this compound itself, its corresponding carboxylic acid derivative, 1-phenylpent-4-ynoic acid, could be a suitable substrate for such transformations.

The general mechanism for the palladium-catalyzed decarboxylative coupling of an alkynyl carboxylic acid with an aryl halide involves the oxidative addition of the aryl halide to a Pd(0) catalyst to form an arylpalladium(II) complex. nih.govacs.org This is followed by the exchange of the halide with the carboxylate to form an alkynylcarboxylate palladium(II) species. Decarboxylation of this intermediate generates an alkynylpalladium(II) complex, which then undergoes reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst.

These reactions often require a suitable ligand to facilitate the catalytic cycle and a base to promote the carboxylate exchange. The choice of ligand can be crucial for the efficiency and selectivity of the reaction. nih.gov

Table 3: General Scheme for Palladium-Catalyzed Decarboxylative Coupling

| Alkynyl Carboxylic Acid | Coupling Partner | Catalyst System | Product Type | Reference |

| 2-Octynoic acid | Aryl halides | Pd(OAc)₂ / dppb / TBAF | Internal alkyne | nih.gov |

| Phenylpropiolic acid | Aryl halides | Pd(OAc)₂ / P(tBu)₃ / TBAF | Internal alkyne | nih.gov |

| Alkynyl carboxylic acids | Benzyl/Aryl halides | Pd(OAc)₂ / Xphos / Cs₂CO₃ | Internal alkyne | acs.org |

Ruthenium-Catalyzed C-H Activation and Annulation

Ruthenium-catalyzed C-H activation and annulation reactions provide an atom-economical pathway for the synthesis of complex cyclic structures. In a notable example, the reaction of an alkyne-tethered N-alkoxybenzamide with 5-phenylpent-4-yn-1-ol was investigated. This reaction proceeds via a ruthenium-catalyzed C-H activation of the benzamide, followed by annulation with the alkyne.

The mechanism is proposed to involve the formation of a ruthenacycle intermediate through C-H activation. Coordination of the alkyne (5-phenylpent-4-yn-1-ol) to the ruthenium center is followed by migratory insertion into the Ru-C bond. Subsequent reductive elimination and protonation steps lead to the final annulated product.

Interestingly, computational studies have revealed two competing pathways for the annulation, which differ in the orientation of the phenyl substituent of 5-phenylpent-4-yn-1-ol during the insertion step. This can lead to the formation of different regioisomers of the product. The reaction conditions, including the solvent and additives, can influence the selectivity of this process.

Table 4: Ruthenium-Catalyzed C-H Activation and Annulation

| Substrate 1 | Substrate 2 | Catalyst System | Product Type | Yield (%) | Reference |

| Alkyne-tethered N-alkoxybenzamide | 5-phenylpent-4-yn-1-ol | [Ru(p-cymene)Cl₂]₂ / NaOAc | Inverse annulation product | 81 | |

| Alkyne-tethered N-alkoxybenzamide | 5-phenylpent-4-yn-1-ol | [Ru(p-cymene)Cl₂]₂ / NaOAc | Standard annulation product | 10 |

Cascade and Tandem Reactions Utilizing this compound

The unique structure of this compound makes it an excellent substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient and can rapidly generate molecular complexity from simple starting materials.

An example of a cascade reaction involving a derivative of this compound is the iodine monochloride-promoted synthesis of 1-naphthaldehydes from 1-phenylpent-4-yn-2-ols. This reaction is proposed to proceed through a cascade involving an intramolecular Friedel-Crafts reaction, followed by dehydration and oxidation. The alkyne is activated by ICl, which initiates the cyclization onto the phenyl ring.

As mentioned previously, the Prins cyclization of 3-methylene-5-phenylpent-4-yn-1-ol with aldehydes is another example of a tandem process, leading to the formation of dihydropyran scaffolds. nih.govorganic-chemistry.org

Furthermore, gold-catalyzed reactions of enynols can also proceed in a cascade fashion. For instance, the cycloisomerization can be coupled with a subsequent Diels-Alder reaction if a suitable diene is formed in situ. While not specifically demonstrated with this compound, this highlights the potential for designing complex cascade sequences based on its reactive functionalities.

These examples underscore the utility of this compound and its derivatives as precursors in cascade reactions for the efficient synthesis of a diverse range of carbocyclic and heterocyclic compounds.

Cascade Reactions for Complex Aromatic Systems (e.g., Naphthaldehydes)

While direct studies on this compound for the synthesis of naphthaldehydes via cascade reactions are not extensively documented in the reviewed literature, a closely related structural analog, 1-phenylpent-4-yn-2-ol , has been shown to undergo such transformations. In a notable study, 1-phenylpent-4-yn-2-ols were utilized to synthesize 1-naphthaldehydes through a cascade reaction promoted by iodine monochloride (ICl). psu.edurug.nlnih.govresearchgate.net

This process is initiated by the coordination of the electrophilic iodine monochloride to the alkyne, forming an iodonium (B1229267) intermediate. This is followed by an intramolecular Friedel-Crafts-type cyclization onto the phenyl ring. Subsequent dehydration and oxidation steps lead to the formation of the 1-naphthaldehyde core. psu.edurug.nl This reaction sequence highlights a powerful strategy for the rapid assembly of complex aromatic systems from acyclic precursors. The reaction proceeds under mild conditions and offers good yields and excellent regioselectivity. psu.edurug.nlnih.govresearchgate.net

A variety of substituents on the phenyl ring of the starting 1-phenylpent-4-yn-2-ol are tolerated, including methyl and methoxy (B1213986) groups, as well as fluorine, demonstrating the versatility of this method. psu.edu

Table 1: Iodine Monochloride Promoted Cascade Reaction of 1-Phenylpent-4-yn-2-ols

| Reactant | Reagent | Product | Yield (%) | Reference |

|---|

Note: The presented research was conducted on 1-phenylpent-4-yn-2-ol, a structural analog of this compound.

Sequential Desulfonylative Coupling Reactions

This compound has been identified as a substrate in sequential desulfonylative coupling reactions. This type of reaction typically involves the coupling of two molecules with the extrusion of a sulfur dioxide group, often from a sulfonyl-containing intermediate. One source indicates that this compound undergoes sequential desulfonylative coupling with alcohols, such as phenylethyl alcohol, to yield phenylethylphenol. Current time information in Bangalore, IN. This transformation suggests a pathway where the alkyne moiety of this compound participates in a coupling process following a desulfonylation step, leading to the formation of a new carbon-carbon bond and an extended aromatic system. Such reactions are valuable for their ability to construct complex biaryl or substituted phenolic structures. Current time information in Bangalore, IN.

Selenoetherification and Oxidative Elimination Sequences

While specific studies detailing the selenoetherification and subsequent oxidative elimination of this compound are not prevalent in the examined literature, recent research has explored related transformations on similar substrates. A 2023 study demonstrated a regioselective electrochemical radical cascade cyclization of internal alkynes, including derivatives of 5-phenylpent-4-yn-1-ol , to produce selenated and trifluoromethylated dihydropyrans.

In this electrochemical approach, an alkynol is reacted with a diselenide, such as 1,2-diphenyldiselane, in the presence of a trifluoromethyl source. The reaction is carried out in an undivided electrochemical cell and proceeds under mild conditions. This method allows for the formation of highly functionalized dihydropyran rings, incorporating both a selenyl group and a trifluoromethyl group. A variety of substituted 5-phenylpent-4-yn-1-ols, including those with methyl, tert-butyl, and various halogen groups on the phenyl ring, were successfully converted to the corresponding products in moderate to excellent yields. This transformation showcases a modern approach to the functionalization of alkynols, leading to complex heterocyclic structures.

Table 2: Electrochemical Radical Cascade Cyclization of 5-Phenylpent-4-yn-1-ol Derivatives

| Substrate | Reagents | Product Type | Yield | Reference |

|---|

Note: The presented research was conducted on derivatives of 5-phenylpent-4-yn-1-ol, a close structural analog of this compound.

The traditional selenoetherification of unsaturated alcohols, followed by oxidation of the resulting selenide (B1212193) to a selenoxide and subsequent syn-elimination to form a double bond, is a well-established synthetic strategy. The oxidation is commonly achieved using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). This sequence allows for the introduction of unsaturation under relatively mild conditions. Although not directly demonstrated for this compound in the reviewed literature, the principles of this reaction sequence are fundamental in organic synthesis.

Role of 1 Phenylpent 4 Yn 1 Ol As a Synthetic Intermediate and Building Block

Precursor for Complex Organic Molecules

The strategic placement of the hydroxyl and ethynyl (B1212043) groups allows for a variety of synthetic transformations, making 1-phenylpent-4-yn-1-ol a key starting material for more elaborate organic structures.

This compound and its derivatives serve as precursors for the synthesis of highly functionalized alkenes and alkynes, which are themselves important motifs in organic chemistry. A notable application is in the synthesis of 1,4-enynes, a structural unit found in some natural products. rsc.org A method involving the co-catalysis by iron(III) fluoride (B91410) (FeF₃) and trifluoromethanesulfonic acid (TfOH) can achieve the reductive deoxygenation of 1-en-4-yn-3-ols to produce 1,4-enynes. rsc.org This transformation is significant as it provides a direct route to these valuable structures under relatively mild conditions.

Furthermore, the alkyne moiety can be directly functionalized. For instance, in a concise synthesis of functionalized benzocyclobutenones, 5-phenylpent-4-yn-1-ol is used to prepare an ether derivative, 1-chloro-3-((5-phenylpent-4-yn-1-yl)oxy)benzene, which then undergoes further transformation. nih.gov Additionally, metal-free, three-component reactions involving alkynes, iodine, and sodium sulfinates can produce highly substituted vinyl iodide derivatives, showcasing another pathway to complex alkenes. acs.org

Table 1: Examples of Functionalized Alkenes/Alkynes from this compound Derivatives

| Precursor | Reagents | Product Type | Research Finding |

|---|---|---|---|

| (E)-5-(4-methoxyphenyl)-1-phenylpent-1-en-4-yn-3-ol | NBSH, FeF₃, TfOH | 1,4-Enyne | Efficiently synthesized (E)-1-methoxy-4-(5-phenylpent-4-en-1-yn-1-yl)benzene, a molecule with anticancer properties. rsc.org |

| 5-Phenylpent-4-yn-1-ol | 3-Chlorophenol | Functionalized Alkyne Ether | Used to create an ether intermediate for the synthesis of benzocyclobutenones. nih.gov |

The dual functionality of this compound is particularly advantageous for intramolecular cyclization reactions to form heterocyclic rings, which are core structures in many pharmaceuticals and natural products.

Dihydropyrans: Derivatives of this compound are effective substrates for synthesizing dihydropyran rings. An efficient electrochemical radical cascade cyclization of internal alkynols has been developed to create selenated and trifluoromethylated dihydropyrans. researchgate.net In this process, various para-substituted 5-phenylpent-4-yn-1-ols are smoothly converted into the corresponding dihydropyran products in moderate to excellent yields. researchgate.net

Pyrrolidines: The synthesis of substituted pyrrolidines, another crucial heterocyclic motif, can also be achieved using structures derived from this compound. Gold(I)-catalyzed cycloisomerization of (Z)-8-aryl-5-tosyl-5-azaoct-2-en-7-yn-1-ols, which contain the core phenyl-alkyne-alcohol structure, leads to the formation of cis-3-acyl-4-alkenylpyrrolidines. acs.org The reaction proceeds through an attack of the hydroxyl group on the gold-activated alkyne, followed by a -sigmatropic rearrangement. acs.org This methodology provides a stereospecific route to highly substituted pyrrolidines.

While direct application in a completed total synthesis is not widely documented in the provided sources, the molecular frameworks derived from this compound are prevalent in natural products. Chiral propargylic alcohols are recognized as versatile building blocks that can be transformed into key components of bioactive molecules and natural products. researchgate.net The 1,4-enyne structure, which can be synthesized from this compound derivatives, is an important structural motif in natural products like hypoxoside. rsc.org Furthermore, the pyrrolidine (B122466) ring system, accessible from this precursor, is the core of the broad class of pyrrolizidine (B1209537) alkaloids. acs.org

Applications in Medicinal Chemistry Synthesis

The structural features of this compound make it an attractive building block for the synthesis of molecules with potential therapeutic applications.

This compound serves as a scaffold for creating novel molecules intended for drug discovery programs. Its derivatives have been used to synthesize compounds with significant biological activity. A key example is the synthesis of (E)-1-methoxy-4-(5-phenylpent-4-en-1-yn-1-yl)benzene, a 1,4-enyne that exhibits remarkable anticancer activity against esophageal carcinoma cells. rsc.org This demonstrates the potential of using this compound as a starting point for developing new anticancer agents. The closely related 1-phenyl-1-penten-4-yn-3-ol (B79787) is also noted for its presence in the synthesis of biologically active molecules. nih.gov

The utility of this compound extends to the synthesis of a range of biologically active compounds beyond just drug candidates. The propargylic alcohol moiety is a key functional group that allows for its incorporation into various molecular structures. Research has shown that derivatives of the related compound 2-penten-4-yn-1-ol (B1582349) exhibit significant neuroprotective effects. This suggests that the pentenynol framework, of which this compound is a member, could be a valuable template for developing neuroprotective agents.

Table 2: Biologically Active Molecules Synthesized from this compound Derivatives

| Precursor Derivative | Synthesized Molecule | Biological Activity | Reference |

|---|---|---|---|

| (E)-5-(4-methoxyphenyl)-1-phenylpent-1-en-4-yn-3-ol | (E)-1-methoxy-4-(5-phenylpent-4-en-1-yn-1-yl)benzene | Anticancer (esophageal carcinoma cells) | rsc.org |

| 2-Penten-4-yn-1-ol (related compound) | Various derivatives | Neuroprotective effects |

Precursor in Antidiabetic and Anticancer Compound Synthesis

The unique structural motifs of this compound make it a valuable precursor in the synthesis of compounds with potential therapeutic applications, particularly in the development of anticancer agents.

The core structure is instrumental in building molecules with demonstrated cytotoxic activity. Research has shown that 1,4-enynes, which are structural motifs found in some natural products, can exhibit remarkable anticancer activities. rsc.org These 1,4-enynes can be efficiently synthesized through the reductive deoxygenation of 1-en-4-yn-3-ol derivatives, which share the core carbon skeleton with this compound. For instance, a 1,4-enyne derivative, (E)-1-methoxy-4-(5-phenylpent-4-en-1-yn-1-yl)benzene, has shown anticancer properties against esophageal carcinoma cells. rsc.org This highlights the potential of the phenylpentyne framework as a key component in the design of new anticancer drugs.

Furthermore, the terminal alkyne group in this compound allows it to participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole derivatives. This class of heterocyclic compounds is a privileged scaffold in medicinal chemistry, with many derivatives being investigated for their anticancer properties due to their ability to interact with various biological targets. biointerfaceresearch.com The synthesis of functional 1,4-disubstituted 1,2,3-triazoles from terminal alkynes is a straightforward and efficient method for generating libraries of potential drug candidates. biointerfaceresearch.com

While the utility of this compound as a direct precursor for antidiabetic compounds is not as extensively documented in current literature, the broader classes of compounds it can generate are of high interest. For example, various heterocyclic systems like pyrazoles and pyridines, which can be synthesized using alkyne precursors, have been investigated for antidiabetic activities. researchgate.netijpsonline.com However, direct synthetic routes from this compound to compounds with confirmed antidiabetic efficacy are still an emerging area of research. niscpr.res.innih.gov

The table below summarizes the anticancer potential of compound classes derivable from alkyne precursors like this compound.

| Compound Class | Synthetic Route from Alkyne | Relevant Biological Activity |

| 1,4-Enynes | Reductive deoxygenation of corresponding 1-en-4-yn-ols | Anticancer activity against esophageal carcinoma cells rsc.org |

| 1,2,3-Triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Antiproliferative activity against various cancer cell lines biointerfaceresearch.com |

| Pyridine Derivatives | Cyclization reactions | Some derivatives investigated as antidiabetic agents ijpsonline.com |

Integration into Oxetane (B1205548) and Azetidine (B1206935) Sulfonyl Fluorides for Drug Discovery Research

In modern drug discovery, four-membered heterocycles like oxetanes and azetidines are increasingly used as design elements to improve the physicochemical properties of drug molecules. nih.govnih.govacs.org this compound and its structural motifs are relevant to the synthesis of advanced reagents, such as oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs), which are versatile building blocks for incorporating these strained rings into potential drug candidates. acs.orgchemrxiv.org

These OSF and ASF reagents can act as precursors to carbocations through an unusual defluorosulfonylation (deFS) reaction pathway, allowing them to be coupled with a wide range of nucleophiles under mild conditions. nih.govchemrxiv.org This reactivity is crucial for the late-stage functionalization of complex molecules in medicinal chemistry programs. nih.gov

Research has demonstrated the synthesis of β-alkynyl-fluorosulfonylalkanes through the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. acs.org This process directly incorporates a fluorosulfonyl group alongside an alkyne, as seen in the formation of compounds like 3-((fluorosulfonyl)methyl)-3-methyl-5-phenylpent-4-yn-1-yl benzoate. acs.org This structure clearly shows the integration of the phenylpentyne backbone, demonstrating how derivatives of this compound can be transformed into these highly valuable sulfonyl fluoride reagents. The development of such synthetic methods is critical as it provides access to novel chemical motifs that are otherwise challenging to prepare. researchgate.net

The table below outlines the significance of these sulfonyl fluorides in drug discovery.

| Reagent Class | Precursor Type | Key Reaction | Application in Drug Discovery |

| Oxetane Sulfonyl Fluorides (OSFs) | Tertiary Alcohols | Defluorosulfonylation (deFS) | Generation of novel oxetane analogs of drugs; Linker motifs nih.govacs.org |

| Azetidine Sulfonyl Fluorides (ASFs) | Tertiary Alcohols | Defluorosulfonylation (deFS) | Mild synthesis of 3-aryl-3-substituted azetidines; PROTAC linkers nih.govchemrxiv.org |

| β-Alkynyl-fluorosulfonylalkanes | Alkenes and FSO₂ radical precursors | Radical 1,2-difunctionalization | Bifunctional reagents for further diversification via SuFEx click chemistry acs.org |

Utility in Polymer and Material Science Precursors

The chemical functionalities of this compound, particularly its terminal alkyne group, make it a candidate for the synthesis of polymers and advanced materials. biosynth.com The alkyne group is highly versatile and can undergo various polymerization reactions, including those catalyzed by transition metals, to form conjugated polymers. These materials are of interest for their potential applications in electronics and optics.

In the field of material science, derivatives of this compound have been utilized in the development of heterogeneous catalysts. For example, the related compound 5-phenylpent-4-yn-1-amine has been used in cycloisomerization reactions catalyzed by a rhodium complex immobilized on a carbon black (CB) support. rsc.org This work highlights the use of such molecules to probe the efficacy of novel hybrid catalyst systems, which are crucial in developing more sustainable and recyclable chemical processes. The study demonstrated that the carbon-supported catalyst was effective in transforming the alkynyl-amine into 5-benzyl-3,4-dihydro-2H-pyrrole. rsc.org Such research into catalyst development on carbon-based materials is a significant area of material science. rsc.org

Additionally, the terminal alkyne can be a key functional handle for grafting onto surfaces or integrating into larger macromolecular structures, including coordination polymers and organic resins. rsc.org The ability of this compound to undergo reactions like desulfonylative coupling also points to its potential as an environmentally friendly building block in the synthesis of new materials. biosynth.com

Spectroscopic and Structural Elucidation Research of 1 Phenylpent 4 Yn 1 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-phenylpent-4-yn-1-ol, both ¹H and ¹³C NMR are crucial for confirming its structure.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 1-H₂ | 3.82 | t | 6.5 | 61.7 |

| 2-H₂ | 1.86 | quin | 6.5 | 31.4 |

| 3-H₂ | 2.54 | t | 6.5 | 16.0 |

| C4 | - | - | - | 81.1 |

| C5 | - | - | - | 89.4 |

| Ar-C | - | - | - | 123.8 |

| Ar-CH (meta) | 7.24–7.30 | m | - | 128.2 |

| Ar-CH (para) | 127.7 | |||

| Ar-CH (ortho) | 7.36–7.42 | m | - | 131.6 |

| OH | 1.59 | br s | - | - |

For this compound, the chemical shifts would be expected to differ significantly due to the different substitution pattern. The proton on the carbon bearing the hydroxyl group (C1) would be a characteristic methine proton, and its signal would likely appear as a triplet. The terminal alkyne proton would also be a key feature in the ¹H NMR spectrum.

The stereochemical configuration of chiral molecules like this compound can be investigated using ¹H NMR, often by derivatization with a chiral agent or through the use of chiral shift reagents. However, specific studies on the stereochemical elucidation of this compound using these methods were not found in the reviewed literature.

In related propargylic alcohols, the coupling constants between adjacent protons are instrumental in determining relative stereochemistry. For instance, in the reduction of ynones to propargylic alcohols, the ratio of diastereomers can be determined by comparing the chemical shifts and coupling constants of the carbinol proton and the neighboring protons. rsc.org

Conformational analysis of flexible molecules like this compound can be performed using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). These studies provide information on the through-space proximity of protons, which helps in determining the preferred conformation of the molecule in solution. While such specific studies for this compound are not detailed in the available literature, conformational studies on related cyclic systems have been conducted using ¹H and ¹³C NMR data. researchgate.net For acyclic systems like this compound, intramolecular hydrogen bonding between the hydroxyl group and the alkyne π-system could influence its conformation, which might be observable through concentration-dependent NMR studies or by examining the chemical shift of the hydroxyl proton.

Mass Spectrometry for Mechanistic Investigations and Product Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of synthesized compounds and for obtaining structural information through fragmentation patterns. It is also used in mechanistic studies to identify intermediates and byproducts.

The mass spectrum of 5-phenylpent-4-yn-1-ol has been reported, showing a molecular ion peak (MH⁺) at m/z 161. rsc.org The fragmentation of this compound would be expected to follow characteristic pathways for alcohols and alkynes. chemguide.co.uksavemyexams.com

| Fragmentation Process | Resulting Ion | Expected m/z |

|---|---|---|

| Loss of water | [C₁₁H₁₀]⁺ | 142 |

| Alpha-cleavage (loss of C₃H₃ radical) | [C₈H₉O]⁺ | 121 |

| Benzylic cleavage | [C₇H₇]⁺ | 91 |

In mechanistic studies of reactions involving related compounds, mass spectrometry has been used to confirm the identity of the products. For example, in the palladium-catalyzed annulation of 5-(2-bromophenyl)pent-3-en-1-ynes, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the resulting benzo[a]fluorene derivatives. nih.gov

Infrared (IR) and Other Spectroscopic Probes in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for monitoring the progress of chemical reactions by observing the appearance or disappearance of characteristic absorption bands of functional groups. For reactions involving this compound, IR spectroscopy would be particularly useful for tracking the alkyne and hydroxyl groups.

While a specific IR spectrum for this compound was not found, the characteristic absorption frequencies can be predicted based on known data for similar compounds. beilstein-journals.orgnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3600-3200 (broad) |

| C≡C-H | Stretching | ~3300 (sharp) |

| C-H (aromatic) | Stretching | ~3100-3000 |

| C-H (aliphatic) | Stretching | ~3000-2850 |

| C≡C | Stretching | ~2150-2100 (weak) |

| C=C (aromatic) | Stretching | ~1600 and ~1450 |

In studies of related compounds, such as the synthesis of 5-(4′-nitrophenyl)pent-4-yn-1-ol, IR spectroscopy is used to confirm the presence of the key functional groups in the final product. rsc.org Similarly, in the synthesis of 1,4-diphenylpent-1-yn-3-ol, a broad peak at 3421 cm⁻¹ confirmed the presence of the hydroxyl group. rsc.org

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. For this compound, which is likely an oil at room temperature, obtaining a single crystal for X-ray diffraction would require derivatization to a suitable crystalline solid.

No X-ray crystallographic data for this compound or its simple derivatives were found in the reviewed literature. However, the structures of more complex molecules containing a related framework have been determined by this method. For instance, the structure of a tricyclic furan (B31954) derivative formed from (Z)-5-phenyl-1,3-di-p-tolylpent-2-en-4-yn-1-ol was characterized using X-ray crystallography, confirming the relative configuration of the stereocenters. mdpi.com In another study, the absolute structure of (Z)-3-acetamido-N,N-dimethyl-3-phenylacrylamide, a derivative of a related compound, was unequivocally confirmed by single-crystal X-ray diffraction. ntu.edu.sg These examples highlight the power of X-ray crystallography in providing definitive structural evidence for complex molecules derived from precursors like this compound.

Theoretical and Computational Chemistry Studies of 1 Phenylpent 4 Yn 1 Ol

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations are instrumental in understanding the reactivity and electronic characteristics of 1-phenylpent-4-yn-1-ol. By solving the Schrödinger equation for the molecule, albeit with approximations, it is possible to determine various properties that govern its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org

For this compound, FMO analysis helps to predict how it will interact with other reagents. The energy and spatial distribution of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack. For instance, in reactions where this compound acts as a nucleophile, the reaction will likely be initiated at the atom or group of atoms where the HOMO is localized. Conversely, when it acts as an electrophile, the reaction will target the region where the LUMO is most prominent.

The energy gap between the HOMO and LUMO is also a crucial parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. mdpi.com Computational studies on similar compounds have shown that these calculations can provide valuable predictions about reactivity. mdpi.comresearchgate.net

Table 1: Frontier Molecular Orbital (FMO) Data (Illustrative)

This table is illustrative and based on general principles of FMO theory as applied to similar molecules. Actual values would require specific quantum chemical calculations for this compound.

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| LUMO+1 | +1.5 | Higher energy unoccupied orbital |

| LUMO | +0.5 | Lowest unoccupied molecular orbital, indicates electrophilic sites |

| HOMO | -5.5 | Highest occupied molecular orbital, indicates nucleophilic sites |

| HOMO-1 | -6.5 | Lower energy occupied orbital |

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. youtube.com These maps are generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.commpn.gov.rs

For this compound, an ESP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The phenyl group and the alkyne moiety would also exhibit distinct electronic features. The π-system of the phenyl ring and the triple bond would create regions of varying electron density, influencing how the molecule interacts with other polar molecules or ions. mdpi-res.com This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the initial stages of a chemical reaction.

Mechanistic Pathway Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. It offers a good balance between accuracy and computational cost, making it suitable for studying complex reaction pathways involving molecules like this compound. mdpi.com

By mapping the potential energy surface of a reaction, DFT calculations can identify the transition state (TS), which is the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactants and the transition state is the activation energy or energy barrier. rsc.org A lower energy barrier corresponds to a faster reaction rate.

For reactions involving this compound, such as its participation in cascade C-H activation/annulation reactions, DFT calculations have been used to compare different possible mechanistic pathways. rsc.orgrsc.org For example, in a ruthenium-catalyzed reaction, DFT studies helped to determine whether the reaction proceeds via a Ru(II)-Ru(0)-Ru(II) or a Ru(II)-Ru(IV)-Ru(II) catalytic cycle by calculating the energy barriers for key steps like N-O bond cleavage and alkyne insertion. rsc.orgrsc.org These calculations can reveal the rate-determining step of the reaction and provide insights into how the catalyst and reaction conditions influence the outcome. rsc.org

Table 2: Calculated Energy Barriers for a Hypothetical Reaction of this compound (Illustrative)

This table is illustrative. Actual values would be specific to a particular reaction and computational method.

| Reaction Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Initial Coordination | TS1 | 15.2 |

| Oxidative Addition | TS2 | 22.5 (Rate-determining) |

| Reductive Elimination | TS3 | 18.7 |

A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction from reactants to products. By calculating the energy of the system at various points along the reaction coordinate, a reaction energy profile can be constructed. This profile visualizes the entire reaction pathway, including reactants, intermediates, transition states, and products.

For this compound, investigating the reaction coordinate can elucidate the sequence of bond-making and bond-breaking events in a particular transformation. This can be particularly useful in understanding complex, multi-step reactions where several intermediates may be formed. au.dk

Stereochemical Predictions and Computational Modeling

Computational modeling is an invaluable tool for predicting the stereochemical outcome of reactions involving chiral molecules like this compound. Since it contains a stereocenter at the carbon atom bearing the hydroxyl group, reactions at or near this center can lead to the formation of different stereoisomers.

Computational models can be used to calculate the energies of the different transition states leading to these stereoisomers. The transition state with the lower energy will be more favorable, and the corresponding stereoisomer will be the major product. This approach has been successfully used to predict the diastereoselectivity and enantioselectivity of various organic reactions. whiterose.ac.ukacs.org For instance, in the context of asymmetric synthesis, computational studies can help in designing chiral catalysts or auxiliaries that can effectively control the stereochemistry of a reaction. ualberta.casoton.ac.uk The influence of the hydroxyl group on the stereochemistry of addition reactions to the alkyne has also been a subject of interest. researchgate.net

Enantiomeric Excess and Diastereomeric Ratio Prediction

No published theoretical studies were found that predict the enantiomeric excess (ee) or diastereomeric ratio (dr) for the synthesis of this compound.

Conformational Preferences and Stereoisomer Analysis

No dedicated computational analyses on the conformational preferences of the stereoisomers of this compound were found in the public domain. Such an analysis would typically involve calculating the relative energies of various staggered and eclipsed conformations of the R- and S-enantiomers to identify the most stable structures.

Future Research Directions and Emerging Applications for 1 Phenylpent 4 Yn 1 Ol

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary focus of future research lies in the development of innovative catalytic systems to control the selectivity of reactions involving 1-phenylpent-4-yn-1-ol and its derivatives. The goal is to achieve higher yields and greater precision in forming specific isomers (regio- and stereoselectivity), which is crucial for applications in pharmaceuticals and materials science.

Recent studies have highlighted the potential of bimetallic cooperative catalysis. For instance, alkali metal magnesiates have been shown to be effective in the cyclisation of alkynols like 5-phenylpent-4-yn-1-ol. rsc.orguniovi.es These systems demonstrate that the choice of metal and the electronic nature of substituents on the phenyl ring can dramatically influence reaction rates and outcomes. rsc.orguniovi.es Future work will likely explore a wider range of s-block bimetallic combinations to fine-tune reactivity and selectivity. rsc.org

Another promising avenue is the use of iron catalysis. A co-catalytic system of iron(III) fluoride (B91410) (FeF₃) and trifluoromethanesulfonic acid (TfOH) has been successfully used for the chemo- and regioselective reductive deoxygenation of related 1-en-4-yn-ols. rsc.org Adapting such earth-abundant and low-toxicity metal catalysts for transformations of this compound is a key goal for greener chemistry. Further investigations into photoredox catalysis, particularly with elements like titanium, also present an opportunity for developing novel, clean, and efficient synthetic methods for propargylation reactions to create similar alcohol structures. nih.govacs.org

The table below summarizes key findings in the development of catalytic systems for alkynol transformations, indicating future research trajectories.

| Catalyst System | Reaction Type | Key Finding | Future Direction |

| Alkali Metal Magnesiates | Cyclisation | Bimetallic systems enhance reaction rates; electron-withdrawing groups on the phenyl ring accelerate the reaction significantly. rsc.orguniovi.es | Exploration of other s-block metal combinations; detailed mechanistic studies to optimize selectivity. |

| FeF₃ / TfOH | Reductive Deoxygenation | Efficient and selective deoxygenation of related 1-en-4-yn-ols under mild conditions. rsc.org | Application to a broader scope of alkynols including this compound; development of enantioselective variants. |

| Tris(pentafluorophenyl)borane | Carbonyl Reduction | Can induce a reversal of diastereoselectivity in the reduction of related ketones, potentially through a chelation-controlled mechanism. mdpi.com | Investigation of substrate scope and application to the kinetic resolution of racemic this compound. |

| Titanocene / Photoredox | Propargylation | Enables the clean and efficient synthesis of homopropargylic alcohols under photoredox conditions. nih.govacs.org | Expansion to asymmetric propargylation for the synthesis of chiral alkynols. |

Exploration of New Cascade and Multicomponent Reactions

The structural features of this compound make it an ideal candidate for cascade and multicomponent reactions, where multiple bonds are formed in a single operation. This approach significantly increases synthetic efficiency by reducing the number of steps, purification processes, and waste generation.

A notable emerging area is the use of gold catalysis. Gold catalysts have been shown to activate the alkyne moiety of this compound towards intramolecular hydroalkoxylation, generating a reactive dihydropyran intermediate. This intermediate can then participate in a subsequent Povarov [4+2] cycloaddition with an imine, all in one pot. acs.orgacs.orgnih.gov This cascade reaction constructs complex, fused tetrahydroquinoline ring systems with good to excellent diastereoselectivity. acs.orgacs.orgnih.gov Future research will likely focus on expanding the scope of the trapping agent beyond imines and developing enantioselective versions of this cascade.

Iodine monochloride (ICl) has also been used to promote a cascade reaction of the related 1-phenylpent-4-yn-2-ols to produce 1-naphthaldehydes. researchgate.net This process involves an intramolecular Friedel-Crafts reaction, followed by dehydration and oxidation. researchgate.net Exploring similar halogen-mediated cyclization cascades with this compound could provide direct access to other valuable aromatic carbocycles.

Furthermore, electrochemical methods are emerging as a powerful tool. A regioselective radical cascade cyclization of internal alkynes, including derivatives of 5-phenylpent-4-yn-1-ol, has been developed to synthesize multi-substituted dihydropyrans. researchgate.net This electrochemical strategy offers a green and efficient alternative to traditional methods, and its application to a wider range of substrates and cascade processes is a vibrant area of ongoing research. researchgate.net

| Reaction Type | Catalyst/Promoter | Substrate | Product | Significance |

| Hydroalkoxylation/Povarov Cascade | Gold(I) | 5-Phenylpent-4-yn-1-ol & N-Aryl Imine | Fused Tetrahydroquinoline | Efficient one-pot synthesis of complex N-heterocycles. acs.orgacs.orgnih.gov |

| Cyclization/Dehydration/Oxidation | Iodine Monochloride | 1-Phenylpent-4-yn-2-ols | 1-Naphthaldehydes | Rapid access to functionalized naphthalenes under mild conditions. researchgate.net |

| Radical Cascade Cyclization | Electrochemistry | 5-Phenylpent-4-yn-1-ol derivatives | Selenated/Trifluoromethylated Dihydropyrans | Green, regioselective synthesis of highly functionalized heterocycles. researchgate.net |

Targeted Synthesis of Chiral Derivatives for Specific Applications

The synthesis of enantiomerically pure derivatives of this compound is a critical research direction, as chirality is fundamental to the activity of many pharmaceuticals and the properties of advanced materials. The development of asymmetric syntheses will unlock the full potential of this compound in life sciences and beyond.

One key application is in the synthesis of bioactive molecules. For example, a derivative of this compound, (E)-1-methoxy-4-(5-phenylpent-4-en-1-yn-1-yl)benzene, has been identified as having anticancer properties against esophageal carcinoma cells. rsc.org The targeted synthesis of specific enantiomers of this and related compounds is a major goal, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Future research will focus on several strategies to achieve this:

Asymmetric Catalysis: Developing chiral versions of the catalytic systems mentioned previously, such as chiral gold, iron, or titanium complexes, to induce enantioselectivity in cyclization or addition reactions.

Organocatalysis: Employing small chiral organic molecules, such as prolinol ethers, to catalyze asymmetric transformations like Mannich or aldol (B89426) reactions, yielding chiral propargylic aminoalcohols and other derivatives. rsc.org

Kinetic Resolution: Separating a racemic mixture of this compound by using a chiral catalyst that reacts preferentially with one enantiomer, leaving the other unreacted and enantiomerically enriched.

Synthesis from Chiral Precursors: Starting from known chiral molecules to build the this compound scaffold with a defined stereochemistry. rsc.org

The successful synthesis of these chiral derivatives will enable detailed studies of their biological activity and pave the way for the development of new therapeutic agents.

Integration into Advanced Functional Materials Research

The unique combination of a phenyl ring and an alkyne group makes this compound an attractive building block for advanced functional materials. The aromatic system can participate in π-stacking interactions, while the alkyne provides a reactive handle for polymerization or for click chemistry modifications.

A significant future application is in the synthesis of novel polymers. biosynth.com The terminal alkyne can undergo polymerization through various catalytic methods to create polyphenylacetylenes or other conjugated polymers. These materials are of interest for their potential applications in electronics, such as in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The hydroxyl group offers a site for further functionalization, allowing for the tuning of the polymer's solubility, processability, and electronic properties.

常见问题

Q. What are the recommended methods for synthesizing 1-Phenylpent-4-yn-1-ol with high yield and purity?

A multi-step approach is typically employed, starting with a Grignard reaction between phenylmagnesium bromide and a propargyl aldehyde precursor. Key steps include controlling reaction temperature (<0°C) to minimize side reactions and using anhydrous conditions to prevent hydrolysis. Purification via fractional distillation (boiling point ~63–65°C/100 mmHg, similar to structurally related compounds) or silica gel chromatography (eluting with ethyl acetate/hexane) ensures high purity. Monitoring by TLC and GC-MS is critical to confirm intermediate formation .

Q. How should researchers handle and store this compound to ensure stability and safety?